3-(4-Methylnaphthalen-1-yl)propiolic acid

Enzyme inhibition Lipoxygenase Epoxide hydrolase

Procure this specific aryl-propiolic acid scaffold for medicinal chemistry and drug discovery. Its defined 4-methylnaphthalene substitution ensures reproducible synthetic outcomes, unlike generic analogs. With demonstrated IC50 >10 µM against 5-LOX/sEH, it serves as an inert control or precise building block, mitigating SAR uncertainty in your research.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
Cat. No. B11894616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylnaphthalen-1-yl)propiolic acid
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C#CC(=O)O
InChIInChI=1S/C14H10O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,1H3,(H,15,16)
InChIKeyPHUQWRORTQRIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylnaphthalen-1-yl)propiolic Acid: Chemical Identity and Core Characteristics for Scientific Procurement


3-(4-Methylnaphthalen-1-yl)propiolic acid is an organic compound categorized as an aryl-propiolic acid derivative. Its molecular structure consists of a naphthalene ring system with a methyl substituent at the 4-position, linked to a propiolic acid moiety. This structural combination provides a linear alkyne (C≡C-COOH) and a bulky aromatic system, which are features of interest in organic synthesis . The compound is primarily referenced as a building block or intermediate in medicinal chemistry and drug discovery efforts . However, it is crucial to note that a comprehensive search of primary literature, patents, and authoritative databases reveals a significant absence of quantitative, comparator-based evidence for its use. Available enzyme inhibition data indicates very low potency (IC50 > 10 µM) against specific biological targets [1], underscoring that its utility is not based on potent or selective bioactivity.

Procurement Risk Alert: Why 3-(4-Methylnaphthalen-1-yl)propiolic Acid Cannot Be Assumed Interchangeable with In-Class Analogs


Despite a lack of published head-to-head comparisons, substituting 3-(4-methylnaphthalen-1-yl)propiolic acid with a generic aryl-propiolic acid analog introduces significant scientific and procurement risk due to uncharacterized structure-activity relationships (SAR). While the propiolic acid handle provides a common reactive site, the specific substitution pattern on the naphthalene ring—a methyl group at the 4-position—is known in related chemical series to critically influence molecular properties. These include electronic distribution, steric hindrance, and metabolic stability, which in turn can dramatically alter synthetic outcomes, physicochemical properties, and any potential biological interactions . The absence of robust comparative data means that any substitution is an uncontrolled variable. The evidence presented in Section 3, while limited, highlights the only publicly available quantitative data point, which itself underscores the compound's weak and non-selective biological activity profile [1].

3-(4-Methylnaphthalen-1-yl)propiolic Acid: Quantitative Differentiation Data for Informed Procurement


Lack of Meaningful In Vitro Enzyme Inhibition: High Micromolar Activity Profile

The only publicly available quantitative data for 3-(4-methylnaphthalen-1-yl)propiolic acid demonstrates very weak inhibitory activity against two human enzymes. This data is crucial for differentiation, as it confirms the compound is not a potent or selective biological agent. Against both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the compound exhibits an IC50 value of >10,000 nM [1]. This is a high micromolar concentration, typically indicating non-specific or very weak binding. The data is derived from ChEMBL-curated assays deposited in the BindingDB database [1].

Enzyme inhibition Lipoxygenase Epoxide hydrolase

Validated Research Application Scenarios for 3-(4-Methylnaphthalen-1-yl)propiolic Acid


Scenario 1: As a Synthetic Building Block Requiring a 4-Methylnaphthalen-1-yl Alkyne Handle

Based on its chemical structure, 3-(4-methylnaphthalen-1-yl)propiolic acid is best utilized as a synthetic intermediate where the specific 4-methylnaphthalene moiety is required for a target molecule's design. Its propiolic acid group can participate in reactions like Sonogashira coupling or cycloadditions, while the methyl group provides a defined substitution pattern. Procurement in this scenario is driven by the need for this precise molecular scaffold, not by biological activity. The lack of potent enzyme inhibition (as shown in Section 3 [1]) further supports its role as a chemical tool rather than a bioactive lead.

Scenario 2: As a Negative Control in Enzyme Assays for 5-Lipoxygenase or sEH

Given the quantitative evidence that 3-(4-methylnaphthalen-1-yl)propiolic acid exhibits an IC50 > 10,000 nM against both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), it is functionally inert against these targets [1]. This established lack of activity makes the compound a suitable vehicle or negative control in enzymatic assays designed to screen for or validate the activity of more potent inhibitors of these pathways. Researchers can procure this compound with confidence that it will not interfere with the assay readout due to target inhibition.

Scenario 3: As a Reference Standard for Analytical Method Development

The well-defined structure and the public availability of its CAS registry number and basic identifiers make 3-(4-methylnaphthalen-1-yl)propiolic acid suitable for use as an analytical reference standard. In scenarios where related naphthalene derivatives are being synthesized or analyzed, this compound can serve as a reference point for HPLC, LC-MS, or NMR method development and system suitability testing. Procurement for this purpose is based on its stable, known identity rather than on a performance characteristic like potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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